molecular formula C17H20N6O2 B12802483 N-Benz-6-OHMe-1,4-morph-A CAS No. 132062-77-2

N-Benz-6-OHMe-1,4-morph-A

Cat. No.: B12802483
CAS No.: 132062-77-2
M. Wt: 340.4 g/mol
InChI Key: SIUYSQQCIREYJM-UONOGXRCSA-N
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Description

N-Benz-6-OHMe-1,4-morph-A is a chemical compound with the molecular formula C₁₇H₂₀N₆O₂ This compound is known for its unique structure, which includes a benzyl group, a hydroxymethyl group, and a morpholine ring

Preparation Methods

The synthesis of N-Benz-6-OHMe-1,4-morph-A involves several steps. One common synthetic route includes the reaction of benzylamine with formaldehyde and morpholine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

N-Benz-6-OHMe-1,4-morph-A undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding carboxylic acid.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or potassium tert-butoxide. .

Scientific Research Applications

N-Benz-6-OHMe-1,4-morph-A has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benz-6-OHMe-1,4-morph-A involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-Benz-6-OHMe-1,4-morph-A can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

132062-77-2

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

IUPAC Name

[(2S,6R)-6-(6-aminopurin-9-yl)-4-benzylmorpholin-2-yl]methanol

InChI

InChI=1S/C17H20N6O2/c18-16-15-17(20-10-19-16)23(11-21-15)14-8-22(7-13(9-24)25-14)6-12-4-2-1-3-5-12/h1-5,10-11,13-14,24H,6-9H2,(H2,18,19,20)/t13-,14+/m0/s1

InChI Key

SIUYSQQCIREYJM-UONOGXRCSA-N

Isomeric SMILES

C1[C@H](O[C@H](CN1CC2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)CO

Canonical SMILES

C1C(OC(CN1CC2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)CO

Origin of Product

United States

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